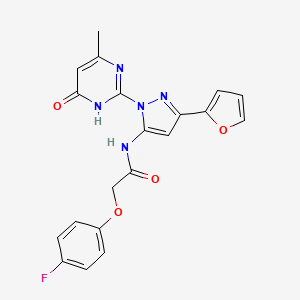![molecular formula C16H20N2O2S B2564831 N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide CAS No. 1184141-28-3](/img/structure/B2564831.png)
N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide, commonly known as CMH-1, is a novel small molecule inhibitor that has shown promising results in cancer treatment. CMH-1 is a potent inducer of apoptosis, a process of programmed cell death, in cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of CMH-1 involves the inhibition of the proteasome, a cellular complex that degrades proteins. CMH-1 binds to the proteasome and prevents its function, leading to the accumulation of misfolded and damaged proteins in cancer cells. This accumulation triggers the activation of the apoptotic pathway, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
CMH-1 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, CMH-1 has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. CMH-1 also inhibits the activation of NF-κB, a transcription factor that promotes cell survival and inflammation. These effects suggest that CMH-1 may have potential as a therapeutic agent for other diseases, such as inflammatory disorders and angiogenesis-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using CMH-1 in lab experiments is its specificity for cancer cells. CMH-1 induces apoptosis only in cancer cells while sparing normal cells, making it a promising candidate for cancer treatment. However, one limitation of using CMH-1 is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy. This limitation can be overcome by using appropriate solvents and delivery systems.
Future Directions
For the research and development of CMH-1 include optimization of the synthesis method, investigation of its potential as a therapeutic agent for other diseases, development of more effective delivery systems, and identification of biomarkers for personalized cancer treatment.
Synthesis Methods
The synthesis of CMH-1 involves the reaction of 4-hydroxybenzenethiol with 1-cyanocyclohexanecarbonyl chloride to form 2-(4-hydroxyphenylthio)-1-cyanocyclohexanecarboxylic acid. This intermediate product is then reacted with N-methylglycine methyl ester to form CMH-1. The synthesis of CMH-1 is a multi-step process that requires careful optimization of reaction conditions to obtain high yields and purity.
Scientific Research Applications
CMH-1 has been extensively studied for its anti-cancer properties. In vitro studies have shown that CMH-1 induces apoptosis in a variety of cancer cell lines, including breast, colon, lung, and prostate cancer. In vivo studies using mouse xenograft models have also shown that CMH-1 inhibits tumor growth without causing significant toxicity to normal tissues. These studies suggest that CMH-1 has potential as a novel anti-cancer agent.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-hydroxyphenyl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-18(16(12-17)9-3-2-4-10-16)15(20)11-21-14-7-5-13(19)6-8-14/h5-8,19H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCOWECSTOQYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CSC1=CC=C(C=C1)O)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(diethylamino)-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2564748.png)
![[2-(2-Bromoethoxy)ethoxy]benzene](/img/structure/B2564749.png)
![N-cycloheptyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2564750.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2564755.png)
![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-prop-2-enylpiperazine-1-carboxamide](/img/structure/B2564756.png)
![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2564757.png)
![3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2564762.png)
![N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2564764.png)
![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2564765.png)



![1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2564771.png)